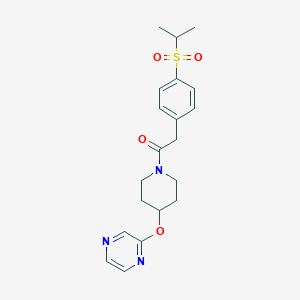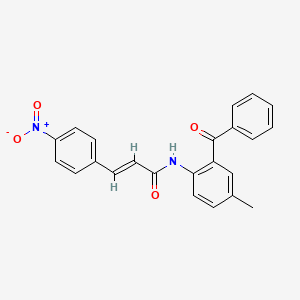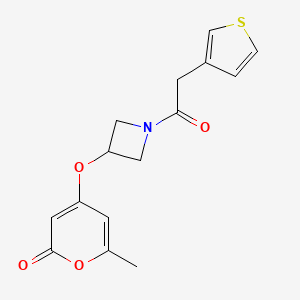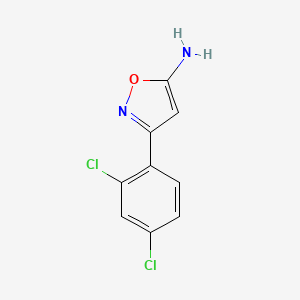![molecular formula C19H25N3O4S B2921508 1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)piperidine CAS No. 942873-14-5](/img/structure/B2921508.png)
1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a piperidine ring and a pyrazole ring, both of which are types of cyclic compounds . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms , while the pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of piperidine and pyrazole might apply to this compound, but without more specific information, a detailed analysis isn’t possible .Wissenschaftliche Forschungsanwendungen
Highly Potent Fluorescence-Tagged Ligands
Research has led to the development of various (3‐phenoxypropyl)piperidine derivatives, including compounds structurally related to the specified chemical, as novel histamine H3 receptor ligands. These compounds, linked to fluorescent moieties, exhibit significant histamine hH3 receptor affinities, marking them as potent tools for identifying and understanding the binding site on the histamine H3 receptor. This research underscores the compound's role in synthesizing highly potent ligands for receptor targeting and mapping, facilitating in vivo antagonist potency evaluation (M. Amon et al., 2007) (ChemMedChem).
Synthesis and Antimicrobial Activity
The compound has been involved in the synthesis of new heterocycles based on pyrazole structures, demonstrating antimicrobial activities. These studies highlight the compound's versatility in creating molecules with potential bioactivity against various microbial strains, indicating its value in developing new antimicrobial agents (T. El‐Emary et al., 2002) (Phosphorus, Sulfur, and Silicon and the Related Elements).
Structural and Molecular Studies
Structural characterization and molecular structure studies have confirmed the synthesis of compounds containing the specified chemical structure, providing insight into their crystallographic data and conformational details. Such information is crucial for understanding the compound's chemical behavior and potential interactions in biological systems (S. Naveen et al., 2015) (Molecular Crystals and Liquid Crystals).
Anticancer Evaluations
Compounds structurally related to the specified chemical have undergone anticancer evaluations, indicating their efficacy in vitro against various cancer cell lines. These findings highlight the compound's potential role in cancer research, particularly in identifying new therapeutic agents (Kostyantyn Turov, 2020) (Ukr. Bioorg. Acta 2020, Vol. 15, N1).
Green Mechanochemical Synthesis
The compound has facilitated the green mechanochemical synthesis of new pyrazoles, showcasing its application in environmentally friendly chemical synthesis methods. This approach emphasizes the compound's utility in sustainable chemistry practices (A. Saeed & P. Channar, 2017) (Journal of Heterocyclic Chemistry).
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14-7-9-17(10-8-14)26-13-18(23)22-16(3)19(15(2)20-22)27(24,25)21-11-5-4-6-12-21/h7-10H,4-6,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVQYJLXHTVFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2921426.png)

![3-(2-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2921430.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2921432.png)
![N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide](/img/structure/B2921433.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2921434.png)

![3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride](/img/structure/B2921439.png)



![N-(3,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921445.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2921446.png)